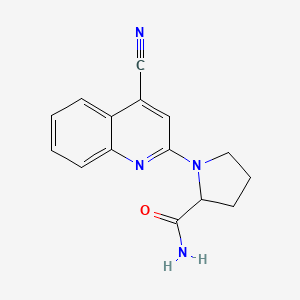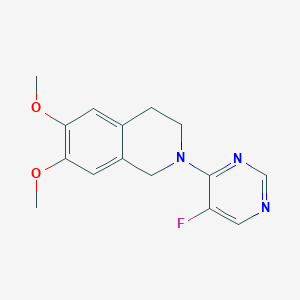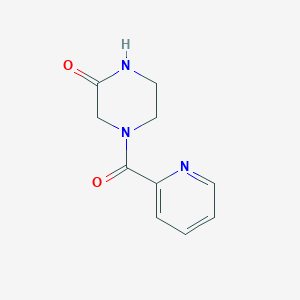![molecular formula C13H11F3N4O3S B12239282 N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12239282.png)
N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a trifluoromethyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Green chemistry principles are also applied to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted pyrimidine compounds .
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against proteases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit the main protease of SARS-CoV-2, which is crucial for viral replication. The sulfonamide group interacts with the active site of the enzyme, blocking its activity and thereby preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-2-carboxamide derivatives
- N-(2-phenyloxazol-4-yl)methyl pyrimidine carboxamide derivatives
Uniqueness
N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in biological systems compared to similar compounds .
Properties
Molecular Formula |
C13H11F3N4O3S |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11F3N4O3S/c14-13(15,16)10-5-6-18-11(20-10)12(21)19-7-8-1-3-9(4-2-8)24(17,22)23/h1-6H,7H2,(H,19,21)(H2,17,22,23) |
InChI Key |
ICLQAHTYBJQDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B12239219.png)

![N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12239233.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12239246.png)
![5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239247.png)
![N-[(2-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B12239249.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B12239252.png)

![8-(2-Bromo-5-methoxybenzoyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12239270.png)
![4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12239276.png)
![5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239278.png)

